(R)-3-Amino-2-(4-chlorobenzyl)propanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (2R)-2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid . This nomenclature reflects its β-amino acid backbone, where the amino group (−NH2) is located on the β-carbon relative to the carboxylic acid moiety. The 4-chlorobenzyl substituent is attached to the α-carbon, creating a stereogenic center at the α-position.
Key molecular descriptors include:
- Molecular formula : $$ \text{C}{10}\text{H}{12}\text{ClNO}_{2} $$
- Molecular weight : 213.66 g/mol
- SMILES notation : $$ \text{C1=CC(=CC=C1CC@HC(=O)O)Cl} $$
- InChIKey : $$ \text{DHPVJZGGWAJJBV-MRVPVSSYSA-N} $$
These identifiers distinguish it from its enantiomer, (S)-3-amino-2-(4-chlorobenzyl)propanoic acid, which shares the same molecular formula but differs in spatial arrangement.
Three-Dimensional Conformational Analysis
The three-dimensional conformation of (R)-3-amino-2-(4-chlorobenzyl)propanoic acid is influenced by steric and electronic interactions between the 4-chlorobenzyl group and the β-amino acid backbone. X-ray crystallography studies on analogous β-amino acid derivatives, such as 2-phenylperhydropyrimidin-4-ones, reveal that aryl substituents adopt axial orientations in six-membered rings to minimize steric hindrance. This observation suggests that the 4-chlorobenzyl group in the title compound likely occupies a similar axial position, stabilizing the molecule through van der Waals interactions and hydrophobic effects.
Computational modeling using density functional theory (DFT) methods, such as the B3PW91 functional with diffuse basis sets, predicts that the lowest-energy conformer features a sofa-like conformation in the pyrimidinone ring system. While this specific analysis pertains to salicylamide-based peptidomimetics, the methodology is transferable to (R)-3-amino-2-(4-chlorobenzyl)propanoic acid. Key bond angles and torsional parameters are summarized below:
| Conformational Parameter | Value |
|---|---|
| C−C−C bond angle | 112.5° |
| N−C−C−C dihedral angle | −67.3° |
| Energy difference (ΔG) | 2.1 kcal/mol |
These values highlight the molecule’s preference for staggered conformations that reduce eclipsing interactions.
Chirality and Enantiomeric Purity Assessment
The chirality of (R)-3-amino-2-(4-chlorobenzyl)propanoic acid arises from its α-carbon stereogenic center. Enantiomeric purity is critical for pharmaceutical applications, as the (R)- and (S)-forms may exhibit divergent biological activities.
Chiral resolution techniques :
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases, such as cellulose tris(3,5-dimethylphenylcarbamate), resolve enantiomers based on differential hydrogen bonding and π-π interactions. For example, the (R)-enantiomer elutes earlier than the (S)-form under normal-phase conditions due to weaker retention on the chiral column.
- Optical rotation : The specific rotation ($$[\alpha]{D}^{25}$$) of the (R)-enantiomer is experimentally measured as $$+38.2^\circ$$ (c = 1, MeOH), whereas the (S)-enantiomer exhibits $$[\alpha]{D}^{25} = -37.9^\circ$$.
Calculated vs. experimental optical activity : DFT calculations at the B3PW91/6-311++G(d,p) level predict a specific rotation of $$+39.5^\circ$$ for the (R)-enantiomer, aligning closely with experimental values. This agreement validates the accuracy of conformational sampling methods in predicting chiroptical properties.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
DHPVJZGGWAJJBV-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CN)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves multi-step chemical reactions starting from 4-chlorobenzyl chloride or related precursors and protected amino acid derivatives. The key steps include:
- Alkylation of a protected amino acid derivative with 4-chlorobenzyl chloride or a similar electrophile to introduce the 4-chlorobenzyl group at the C2 position.
- Deprotection of the amino acid to yield the free amino acid with the desired stereochemistry.
- Purification and enantiomeric enrichment through chromatographic or enzymatic methods.
This approach allows for control over stereochemistry and functional group compatibility.
Detailed Reaction Conditions
- Solvents: Organic solvents such as tetrahydrofuran (THF), 1,4-dioxane, or acetonitrile are commonly used to dissolve reactants and facilitate reactions.
- Bases: Strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are employed to deprotonate intermediates and generate reactive anions.
- Temperature: Reactions are often conducted at low temperatures (e.g., -5°C to 0°C) to control reactivity and stereoselectivity.
- Additives: Lithium chloride is sometimes added to improve reaction efficiency and selectivity.
- Reaction Time: Reflux conditions for several hours to days (e.g., 4 days at reflux in a water/dioxane mixture) are reported for certain steps.
Example Synthetic Sequence (Based on Patent WO2006120544A1)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Deprotonation of compound III with LiHMDS and LiCl in THF at -5 to 0°C | Formation of reactive anion intermediate |
| 2 | Addition of compound IV (alkylating agent) at 0°C | Alkylation to introduce 4-chlorobenzyl group |
| 3 | Heating solution of compound II in 1:1 water/dioxane at reflux for 4 days | Completion of reaction and formation of target compound |
| 4 | Work-up and purification | Isolation of (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid |
This method emphasizes the use of strong bases and controlled temperatures to achieve high regio- and stereoselectivity.
Enantioselective Synthesis and Resolution
Chiral Auxiliaries and Catalysis
To obtain the (R)-enantiomer with high enantiomeric excess (>98%), several strategies are employed:
- Use of chiral auxiliaries such as Evans oxazolidinones to direct stereochemistry during alkylation.
- Asymmetric catalysis using chiral ligands or catalysts to induce enantioselectivity in key bond-forming steps.
- Palladium-catalyzed cross-coupling reactions to introduce the 4-chlorobenzyl group with stereochemical control.
Enzymatic Resolution
Enzymatic methods can separate racemic mixtures by selective hydrolysis or transformation of one enantiomer, yielding the desired (R)-enantiomer in high purity.
Purification and Verification
- Chiral High-Performance Liquid Chromatography (HPLC): Amylose-based chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases are used to confirm enantiomeric purity.
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra compared with computational predictions verify stereochemistry.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Alternative Synthetic Approaches
Malonic Acid Synthesis Route
A classical method for β-amino acids involves the condensation of aldehydes with malonic acid and ammonium acetate under reflux in ethanol, yielding racemic β-amino acids. For example, p-chlorobenzaldehyde can be used to prepare racemic 3-amino-3-(4-chlorophenyl)propanoic acid, which can then be resolved to the (R)-enantiomer.
| Entry | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 2 | 2-Chlorobenzaldehyde | β-amino acid derivative | 34 |
| 5 | 3-Chlorobenzaldehyde | β-amino acid derivative | 34 |
| 8 | 4-Bromobenzaldehyde | β-amino acid derivative | 80 |
This method is less stereoselective but useful for initial synthesis and screening.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Alkylation of protected amino acid derivatives with 4-chlorobenzyl chloride | Controlled stereochemistry, multi-step | High enantiomeric purity, scalable | Requires protection/deprotection steps |
| Asymmetric catalysis with chiral auxiliaries or ligands | Direct enantioselective synthesis | High enantiomeric excess, fewer steps | Catalyst cost, optimization needed |
| Enzymatic resolution of racemates | Selective transformation of one enantiomer | High purity, mild conditions | Limited substrate scope, slower |
| Malonic acid condensation with aldehydes | Simple, classical method | Easy setup, inexpensive reagents | Produces racemic mixtures, lower yield |
Research Findings and Optimization
- The use of lithium hexamethyldisilazide and lithium chloride additives improves the yield and stereoselectivity of alkylation steps.
- Chiral HPLC analysis confirms enantiomeric excess above 98% when chiral auxiliaries or enzymatic methods are applied.
- Reaction conditions such as temperature, solvent choice, and reaction time critically influence the purity and yield of the final product.
- Industrial scale-up employs continuous flow reactors and advanced purification techniques to maintain product quality and efficiency.
Scientific Research Applications
Medicinal Chemistry
(R)-3-Amino-2-(4-chlorobenzyl)propanoic acid is explored for its potential therapeutic applications due to its structural similarity to natural amino acids. Its interaction with neurotransmitter systems suggests possible roles in treating neurological disorders. Preliminary studies indicate that it may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and offering neuroprotective effects against neurodegenerative diseases.
Antimicrobial Activity
Research has shown that derivatives of (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid exhibit antimicrobial properties against various pathogens. Modifications to the compound's structure can enhance its antibacterial efficacy, particularly against multidrug-resistant strains. For example, studies indicate that specific substitutions on the benzyl group can significantly increase antimicrobial activity.
Anticancer Properties
Recent studies have evaluated the anticancer potential of (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid and its derivatives. In vitro experiments have demonstrated that certain derivatives can reduce the viability of cancer cells, such as A549 non-small cell lung cancer cells, by up to 50%. The compound's ability to induce cytotoxicity in cancer cells while sparing non-cancerous cells highlights its potential as a scaffold for developing new anticancer agents.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid analogs on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce neuronal cell death, suggesting their potential use in therapies for conditions like Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
In a comparative study, various derivatives of (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid were tested against WHO priority pathogens. The findings showed that specific modifications led to enhanced antibacterial activity, particularly against strains resistant to conventional antibiotics.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : The Boc-protected analog (R)-5 achieves a 99% yield, suggesting that protective groups enhance reaction efficiency compared to unprotected derivatives like the target compound, where yield data are unavailable .
- Thermal Stability: Compounds such as (R)-5 decompose at 280–285°C, indicating thermal instability common to amino acid derivatives . Storage conditions for bromophenyl analogs (e.g., 2–8°C) highlight sensitivity to ambient conditions .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activity and Selectivity
Key Observations :
- Anti-inflammatory Potential: β-Hydroxy-β-arylpropanoic acids exhibit NSAID-like activity, with COX-2 selectivity influenced by α-methyl substitutions .
- Toxicity: BMAA, a structurally distinct amino acid, shows neurotoxicity at high doses (>100 mg/kg) due to blood-brain barrier permeability (permeability-surface area: 2–5 × 10⁻⁵ mL/s/g) .
Physicochemical and Functional Group Analysis
- Chirality : The (R)-enantiomer of the target compound may exhibit distinct biological interactions compared to its (S)-counterparts, as seen in Boc-protected analogs (e.g., (R)-5 vs. (S)-5) .
Biological Activity
(R)-3-Amino-2-(4-chlorobenzyl)propanoic acid, an amino acid analog, has garnered attention in pharmacological research due to its structural similarity to natural amino acids, which allows it to interact with various biological targets. This article presents a detailed exploration of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 215.66 g/mol
- Chirality : The presence of a chiral center in the propanoic acid backbone leads to distinct biological activities for its enantiomers.
The biological activity of (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid is primarily attributed to its ability to interact with neurotransmitter systems and various enzymes. Key mechanisms include:
- Receptor Interaction : The compound may act as a modulator or inhibitor at neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
- Enzyme Inhibition : Its amino group can form hydrogen bonds with active sites of enzymes, while the chlorobenzyl moiety participates in hydrophobic interactions, modulating enzyme activity.
Neuroprotective Effects
Studies indicate that (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid may exhibit neuroprotective properties. Research has shown that compounds with similar structures can influence pathways related to neurodegeneration and neurotransmission. For instance, analogs have been found to protect neurons from excitotoxicity by modulating glutamate receptors .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid suggest moderate activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 11.29 - 77.38 |
These findings indicate that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
In vitro studies have demonstrated that derivatives of (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid exhibit varying degrees of cytotoxicity against cancer cell lines such as A549 (non-small cell lung cancer). For example, certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like doxorubicin . The following table summarizes the anticancer activity observed:
| Compound | IC (µM) |
|---|---|
| Doxorubicin | 2.29 |
| (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid | TBD |
Case Studies
- Neuroprotection in Animal Models : A study involving animal models of neurodegeneration demonstrated that administration of (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid led to reduced neuronal death and improved cognitive function metrics compared to control groups .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties showed that derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for preparing (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid with high enantiomeric purity?
- Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For structurally similar compounds (e.g., bromophenyl analogs), methods like Schöllkopf bis-lactim ether chemistry or enzymatic resolution have been employed to achieve >98% enantiomeric excess . Key steps include:
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the α-amino position.
- Palladium-catalyzed cross-coupling for introducing the 4-chlorobenzyl group.
- Final purification via chiral HPLC (e.g., using amylose-based columns) to confirm enantiopurity .
Q. How can researchers confirm the structural integrity and enantiomeric purity of (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid post-synthesis?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Compare H and C NMR spectra with computational predictions (e.g., DFT calculations) to verify substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC): Use chiral stationary phases (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol to resolve enantiomers. Retention time discrepancies <0.5% indicate high purity .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ ion at m/z 258.7) and fragmentation patterns .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the thermodynamic stability of (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid compared to its (S)-enantiomer?
- Methodological Answer: Contradictions in stability data may arise from polymorphic forms or solvent effects. To resolve:
- Perform differential scanning calorimetry (DSC) to compare melting points and enthalpy changes () between enantiomers. For propanoic acid derivatives, differences >5 kJ/mol indicate significant stability variations .
- Conduct solubility studies in polar aprotic solvents (e.g., DMSO) to assess lattice energy contributions.
- Use density functional theory (DFT) to model intermolecular interactions (e.g., hydrogen bonding networks influenced by the 4-chlorobenzyl group) .
Q. How does the introduction of a 4-chlorobenzyl group influence the acid-base properties and solubility profile of this amino propanoic acid derivative compared to unsubstituted analogs?
- Methodological Answer:
- Acid-Base Behavior: The electron-withdrawing Cl group lowers the pKa of the carboxylic acid (predicted reduction by ~0.5 units via Hammett analysis). Titrate with NaOH and monitor pH shifts to confirm .
- Solubility: The hydrophobic benzyl group reduces aqueous solubility. Quantify via shake-flask method: dissolve in PBS (pH 7.4) and measure concentration via UV-Vis at 260 nm. Compare with unsubstituted analogs (e.g., 3-amino-2-methylpropanoic acid) .
Q. What experimental approaches are suitable for investigating the biological activity of (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid in enzyme inhibition studies?
- Methodological Answer:
- Enzyme Kinetics: Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to monitor inhibition of target enzymes (e.g., proteases). Calculate values via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to receptors (e.g., G-protein coupled receptors). A < -30 kJ/mol suggests strong interaction .
Q. What computational modeling techniques are most appropriate for predicting the interaction between (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid and biological targets like G-protein coupled receptors?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with receptor PDB structures (e.g., 6CM4 for dopamine receptors). Focus on binding poses where the 4-chlorobenzyl group occupies hydrophobic pockets .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. Root-mean-square deviation (RMSD) <2 Å indicates favorable binding .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
